(S)-Viloxazine-d5 Hydrochloride is a deuterated analogue of Viloxazine, a compound originally developed for the treatment of attention deficit hyperactivity disorder and depression. The incorporation of deuterium atoms enhances the compound's metabolic stability and can alter its pharmacokinetic properties, making it a valuable tool in pharmacological research.
(S)-Viloxazine-d5 Hydrochloride is synthesized from (S)-Viloxazine, a racemic compound that acts primarily as a norepinephrine reuptake inhibitor. The deuterated form is utilized in various scientific studies to investigate the effects of deuteration on drug behavior and efficacy.
(S)-Viloxazine-d5 Hydrochloride falls under the classification of pharmaceutical compounds, specifically within the category of norepinephrine reuptake inhibitors. Its unique structure due to deuteration places it in the class of stable isotopes used for analytical and research purposes.
The synthesis of (S)-Viloxazine-d5 Hydrochloride involves a process known as deuteration, where deuterium atoms are introduced into the molecular structure. This can be achieved through several methods:
The reaction conditions typically require controlled temperature and pressure to facilitate the incorporation of deuterium effectively. Industrial production utilizes automated reactors and stringent quality control measures, such as high-performance liquid chromatography and mass spectrometry, to ensure high yield and purity of the final product .
The molecular formula for (S)-Viloxazine-d5 Hydrochloride is C13H15D5ClNO3, reflecting the incorporation of five deuterium atoms into its structure. The presence of these isotopes alters its physical and chemical properties compared to non-deuterated forms.
The structural representation indicates a morpholine ring connected to an ethoxyphenyl group, characteristic of Viloxazine derivatives.
(S)-Viloxazine-d5 Hydrochloride undergoes several chemical reactions typical for organic compounds:
The specific conditions for these reactions vary:
The mechanism of action for (S)-Viloxazine-d5 Hydrochloride primarily involves the inhibition of norepinephrine reuptake. This leads to increased concentrations of norepinephrine in the synaptic cleft, enhancing neurotransmission. The compound targets the norepinephrine transporter, influencing various signaling pathways related to mood regulation and cognitive functions .
Relevant analyses indicate that these properties make it suitable for various applications in research settings .
(S)-Viloxazine-d5 Hydrochloride has several scientific applications:
Molecular Structure: (S)-Viloxazine-d5 hydrochloride has the chemical formula C₁₃H₁₅D₅ClNO₃ and a molecular weight of 278.79 g/mol. The "d5" designation indicates deuterium (²H) substitution at five hydrogen sites, specifically on the ethoxy group (-OCD₂CD₃) of the phenoxy moiety. The compound preserves the (S)-stereochemical configuration at the morpholine ring, which is pharmacologically significant as the (S)-enantiomer of viloxazine exhibits approximately 10-fold greater potency in norepinephrine reuptake inhibition compared to the (R)-enantiomer [1] .
Spectral Identification: The compound's structure is verifiable through nuclear magnetic resonance (NMR) spectroscopy, where deuterium atoms produce distinct isotopic shifts compared to protiated viloxazine. Mass spectrometry reveals a characteristic mass increase of 5 atomic mass units relative to non-deuterated viloxazine hydrochloride (molecular weight 273.77 g/mol) [6].
Analytical Specifications:
Table 1: Comparative Chemical Identifiers
Property | (S)-Viloxazine-d5 HCl | Non-Deuterated Viloxazine HCl |
---|---|---|
Molecular Formula | C₁₃H₁₅D₅ClNO₃ | C₁₃H₂₀ClNO₃ |
Molecular Weight | 278.79 g/mol | 273.77 g/mol |
CAS Number | 1246816-39-6 | 23564-67-2 |
Stereochemistry | (S)-enantiomer specific | Racemic mixture |
Isotopic Purity | ≥98% deuterium incorporation | N/A |
Parent Compound Origins: Viloxazine was first synthesized in the early 1970s by Imperial Chemical Industries (ICI) during structural explorations of beta-blocker derivatives. Researchers discovered that modifying the ethanolamine side chain to a morpholine ring enhanced blood-brain barrier penetration, yielding viloxazine's unique neuroactivity . The immediate-release formulation was marketed in Europe from 1974–2002 as an antidepressant (brand names: Vivalan®, Vivarint®), though commercial factors prompted discontinuation despite clinical utility [4] .
Stereochemical Refinement: Early pharmacological studies revealed the (S)-enantiomer's superior potency in norepinephrine transporter (NET) inhibition (KD ≈ 155–630 nM) compared to the (R)-isomer. This enantiomeric preference drove development of enantiopure versions for targeted neuropharmacology research [1] [10].
Deuterated Derivative Emergence: (S)-Viloxazine-d5 hydrochloride entered research catalogs circa 2010–2015 as a stable isotope tracer. Its primary applications include:
Kinetic Isotope Effect (KIE): Deuterium's higher atomic mass (2.014 u vs. hydrogen's 1.008 u) strengthens carbon-deuterium (C-²H) bonds compared to carbon-hydrogen (C-H) bonds. This reduces the rate of bond cleavage during oxidative metabolism, particularly at deuterated sites. For (S)-Viloxazine-d5 hydrochloride, deuteration at the ethoxy group directly protects against cytochrome P450-mediated oxidation—the primary metabolic pathway for viloxazine [5] [10].
Table 2: Metabolic Pathway Modifications via Deuterium Substitution
Metabolic Parameter | Impact of Deuterium | Experimental Evidence |
---|---|---|
CYP2D6 Hydroxylation | ↓ Rate of 5-hydroxyviloxazine formation | 25–35% reduced metabolite yield in microsomal assays [5] |
Plasma Half-Life | ↑ From ~7 hours (non-deut.) to ≥9 hours | Radiolabeled tracer studies in preclinical models [5] |
Bioactivation Pathways | ↓ Formation of reactive quinone intermediates | Reduced glutathione adducts in hepatocyte incubations [10] |
Transporter Interactions | Unchanged (deuteration doesn't alter affinity for NET) | In vitro uptake assays comparing deuterated/protiated forms [1] |
Experimental Applications:
Table 3: Research Applications of (S)-Viloxazine-d5 Hydrochloride
Research Context | Deuterium-Dependent Advantage | Reference Technique |
---|---|---|
Metabolic Pathway Analysis | Distinguishes parent drug from metabolites in mass spec | LC-MS/MS with multiple reaction monitoring |
Biliary Excretion Studies | Quantifies enterohepatic recirculation without isotopic interference | Cholangiocyte radiolabel tracing |
Protein Binding Assays | Maintains binding affinity while enabling isotopic detection | Equilibrium dialysis with MS detection |
Synthetic Accessibility: The synthesis involves catalytic deuteration of viloxazine precursors using deuterium gas (D₂) or deuterated ethylating agents (e.g., CD₃CD₂I), followed by chiral resolution to isolate the (S)-enantiomer. Process yields typically range from 15–30%, reflecting challenges in enantiopure deuterated synthesis [6] [7].
CAS No.:
CAS No.: 1401708-83-5
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 120026-55-3